molecular formula C21H26N4OS B11195885 5-[2-(Morpholin-4-yl)ethyl]-1,3-diphenyl-1,3,5-triazinane-2-thione

5-[2-(Morpholin-4-yl)ethyl]-1,3-diphenyl-1,3,5-triazinane-2-thione

Cat. No.: B11195885
M. Wt: 382.5 g/mol
InChI Key: FVTIMTHDYXKJPC-UHFFFAOYSA-N
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Description

5-[2-(Morpholin-4-yl)ethyl]-1,3-diphenyl-1,3,5-triazinane-2-thione is a complex organic compound that features a morpholine ring, a triazinane ring, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Morpholin-4-yl)ethyl]-1,3-diphenyl-1,3,5-triazinane-2-thione typically involves the reaction of morpholine derivatives with triazinane precursors. One common method involves the use of 1,2-amino alcohols and aziridines as starting materials, which undergo coupling, cyclization, and reduction reactions . The reaction conditions often include the use of catalysts such as transition metals to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Morpholin-4-yl)ethyl]-1,3-diphenyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

5-[2-(Morpholin-4-yl)ethyl]-1,3-diphenyl-1,3,5-triazinane-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(Morpholin-4-yl)ethyl]-1,3-diphenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Morpholin-4-yl)ethyl]-1,3-diphenyl-1,3,5-triazinane-2-thione is unique due to its specific combination of morpholine, triazinane, and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N4OS

Molecular Weight

382.5 g/mol

IUPAC Name

5-(2-morpholin-4-ylethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C21H26N4OS/c27-21-24(19-7-3-1-4-8-19)17-23(12-11-22-13-15-26-16-14-22)18-25(21)20-9-5-2-6-10-20/h1-10H,11-18H2

InChI Key

FVTIMTHDYXKJPC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2CN(C(=S)N(C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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